Dibutyl oxopropanedioate
Description
Dibutyl oxopropanedioate (C11H18O5) is the dibutyl ester of oxopropanedioic acid (ketomalonic acid). While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs like diethyl 2-oxopropanedioate (CAS 609-09-6), which features ethyl groups instead of butyl . Oxopropanedioate esters are characterized by a central ketone group flanked by two ester moieties, distinguishing them from aliphatic or aromatic diesters (e.g., dibutyl phthalate or sebacate). Such compounds may serve as intermediates in organic synthesis or plasticizers, though specific applications for the dibutyl variant remain unconfirmed in the literature reviewed.
Properties
CAS No. |
92778-48-8 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dibutyl 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-5-7-15-10(13)9(12)11(14)16-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
RRKNRHIOERXTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl oxopropanedioate is typically synthesized through the esterification of malonic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
Malonic acid+2ButanolH2SO4Dibutyl oxopropanedioate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. Continuous distillation may be employed to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Dibutyl oxopropanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form malonic acid and butanol.
Alkylation: It can react with alkyl halides in the presence of a base to form substituted malonates.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides and a strong base like sodium ethoxide.
Condensation: Aldehydes or ketones with a base such as sodium ethoxide.
Major Products
Hydrolysis: Malonic acid and butanol.
Alkylation: Substituted malonates.
Condensation: β-keto esters.
Scientific Research Applications
Dibutyl oxopropanedioate is widely used in scientific research due to its versatility. Some applications include:
Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl oxopropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that can undergo further transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibutyl Phthalate (DBP)
- Structure : Aromatic diester (phthalic acid backbone) .
- Uses : Predominantly a plasticizer in polymers, with high industrial prevalence .
- Regulatory Status : Listed under UN 3082, with stringent transport regulations due to environmental and health risks .
Dibutyl Sebacate
- Structure : Aliphatic diester (sebacic acid backbone) .
- Environmental Impact : Classified as low concern by the U.S. EPA due to rapid biodegradation and minimal aquatic toxicity .
Diethyl 2-Oxopropanedioate
- Structure : Ketomalonic acid diester with ethyl groups (C7H10O5) .
- Reactivity: The ketone group enhances electrophilicity, making it reactive in nucleophilic substitutions compared to non-ketonic diesters .
- Applications : Research chemical for quantum mechanical studies and synthetic intermediates .
Dibutyl Methylphosphonate
- Structure: Organophosphorus compound with phosphonate ester groups .
- Uses : Specialty solvent or chemical warfare precursor, distinct from carboxylate diesters due to phosphorus-centered reactivity .
Data Table: Comparative Analysis of Key Esters
*Inferred properties due to lack of direct evidence.
Research Findings and Environmental Considerations
- Persistence and Bioaccumulation: Dibutyl phthalate’s aromatic structure contributes to environmental persistence, whereas aliphatic diesters like dibutyl sebacate degrade faster . The ketone group in oxopropanedioate esters may alter hydrolysis rates compared to non-ketonic analogs, though experimental data are lacking .
- Toxicity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
